molecular formula C15H23BrN4O B6799739 N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide

N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide

Cat. No.: B6799739
M. Wt: 355.27 g/mol
InChI Key: KJCWWEPDYKJNJO-UHFFFAOYSA-N
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Description

N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a 4-bromo-1-methylpyrazole moiety attached to a cyclohexylazetidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 4-bromo-1-methylpyrazole intermediate. This intermediate can be synthesized through the bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions .

The next step involves the formation of the azetidine ring. This can be achieved by reacting the 4-bromo-1-methylpyrazole with cyclohexylamine in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the desired azetidine carboxamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide is unique due to its specific combination of a 4-bromo-1-methylpyrazole moiety and a cyclohexylazetidine carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-cyclohexylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN4O/c1-19-10-13(16)14(18-19)7-17-15(21)11-8-20(9-11)12-5-3-2-4-6-12/h10-12H,2-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCWWEPDYKJNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CNC(=O)C2CN(C2)C3CCCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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